molecular formula C16H15N3O4S B4886733 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No. B4886733
M. Wt: 345.4 g/mol
InChI Key: RYCMQAYDSJTJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide, commonly known as DPP4 inhibitor, is a class of medication used to treat type 2 diabetes. DPP4 inhibitors work by blocking the action of an enzyme called dipeptidyl peptidase 4 (DPP4), which breaks down a hormone called incretin. By blocking DPP4, DPP4 inhibitors increase the level of incretin in the body, which in turn stimulates the pancreas to produce more insulin and reduces the amount of glucose produced by the liver.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves the inhibition of the 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide enzyme, which is responsible for breaking down incretin hormones. By blocking 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors increase the level of incretin in the body, which in turn stimulates the pancreas to produce more insulin and reduces the amount of glucose produced by the liver. This results in a reduction in blood glucose levels and an improvement in glycemic control.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their glucose-lowering effects, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been shown to improve endothelial function, reduce inflammation, and promote beta-cell function. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have also been shown to have beneficial effects on lipid metabolism and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in lab experiments is their specificity for the 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide enzyme. This allows researchers to selectively target the 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide pathway without affecting other pathways. However, one limitation of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in lab experiments is their potential off-target effects, as 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been shown to interact with other enzymes and receptors.

Future Directions

There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors. One area of interest is the development of more potent and selective 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors. Another area of interest is the investigation of the potential use of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in the treatment of other conditions, such as cardiovascular disease, Alzheimer's disease, and cancer. Additionally, there is a need for further research on the long-term safety and efficacy of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in the treatment of type 2 diabetes.

Synthesis Methods

The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves a series of chemical reactions that result in the formation of the final product. One common method for synthesizing 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves the reaction of a pyrrolidine derivative with a benzene sulfonamide derivative. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon, and the resulting product is purified using column chromatography.

Scientific Research Applications

4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes. In addition to their glucose-lowering effects, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been shown to have other beneficial effects, such as improving endothelial function and reducing inflammation. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have also been investigated for their potential use in the treatment of other conditions, such as cardiovascular disease, Alzheimer's disease, and cancer.

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-15-7-8-16(21)19(15)13-3-5-14(6-4-13)24(22,23)18-11-12-2-1-9-17-10-12/h1-6,9-10,18H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMQAYDSJTJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

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